Desipramine hydrochloride
Overview
Description
- It acts as a relatively selective norepinephrine reuptake inhibitor (NRI) but also exhibits other activities, including weak serotonin reuptake inhibition, α1-adrenergic blocking, antihistamine, and anticholinergic effects.
- Although it’s not commonly used as a first-line treatment due to the availability of safer selective serotonin reuptake inhibitors (SSRIs), desipramine remains relevant in certain clinical contexts.
Desipramine Hydrochloride: (chemical name: 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N-methylpropan-1-amine) is primarily used in the treatment of depression.
Mechanism of Action
Target of Action
Desipramine hydrochloride, a dibenzazepine-derivative tricyclic antidepressant (TCA), primarily targets the reuptake of norepinephrine and serotonin . These neurotransmitters play a crucial role in mood regulation. Desipramine is a more potent inhibitor of norepinephrine reuptake than serotonin .
Mode of Action
Desipramine selectively blocks the reuptake of norepinephrine from the neuronal synapse . This inhibition prevents the reabsorption of these neurotransmitters, increasing their concentration in the synaptic cleft and enhancing neurotransmission . The drug also has weak serotonin reuptake inhibitory, α1-blocking, antihistamine, and anticholinergic effects .
Biochemical Pathways
Desipramine affects several biochemical pathways. It down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use . The antidepressant effects of TCAs like desipramine are thought to be due to an overall increase in serotonergic neurotransmission .
Pharmacokinetics
Desipramine is rapidly and almost completely absorbed from the gastrointestinal tract . It undergoes extensive first-pass metabolism in the liver, primarily by CYP2D6 and to a lesser extent by CYP1A2, to 2-hydroxydesipramine, an active metabolite . The bioavailability of desipramine is approximately 60-70% , and it has a protein binding capacity of 91% . The elimination half-life ranges from 12 to 30 hours , and it is excreted in urine (70%) and feces .
Result of Action
In depressed individuals, desipramine exerts a positive effect on mood . It also tends to produce fewer anticholinergic and sedative side effects compared to other TCAs .
Action Environment
The action, efficacy, and stability of desipramine can be influenced by various environmental factors. For instance, genetic factors can affect the metabolic pathways of desipramine, particularly the activity of CYP2D6 . Additionally, the drug’s absorption, distribution, metabolism, and excretion can be affected by factors such as age, diet, disease state, and concomitant medication .
Biochemical Analysis
Biochemical Properties
Desipramine hydrochloride interacts with various enzymes and proteins. It is a potent inhibitor of serotonin and norepinephrine reuptake . Secondary amine TCAs, such as desipramine, are more potent inhibitors of norepinephrine reuptake than tertiary amine TCAs . It also interacts with histamine-H1 receptors, α1-adrenergic receptors, and muscarinic receptors .
Cellular Effects
This compound exerts a positive effect on mood in depressed individuals . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism. It down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .
Molecular Mechanism
This compound selectively blocks the reuptake of norepinephrine from the neuronal synapse . It also inhibits serotonin reuptake, but to a lesser extent . The antidepressant effects of TCAs like desipramine are thought to be due to an overall increase in serotonergic neurotransmission .
Temporal Effects in Laboratory Settings
The acute effects of desipramine include inhibition of noradrenaline reuptake at noradrenergic nerve endings and inhibition of serotonin reuptake at the serotoninergic nerve endings in the central nervous system . Over time, desipramine may cause sedation in non-depressed individuals .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . For instance, at a dose of 40 mg/kg, nortriptyline hydrochloride caused a statistically significant decrease in nocifensive behavior in both the formalin and the capsaicin test .
Metabolic Pathways
This compound is extensively metabolized in the liver by CYP2D6 (major) and CYP1A2 (minor) to 2-hydroxydesipramine, an active metabolite . 2-hydroxydesipramine is thought to retain some amine reuptake inhibition and may possess cardiac depressant activity .
Transport and Distribution
This compound is rapidly and almost completely absorbed from the gastrointestinal tract . It undergoes extensive first-pass metabolism . Approximately 70% of desipramine is excreted in the urine .
Subcellular Localization
The cellular and subcellular distribution of desipramine in rat brain was studied using electron microscope autoradiography and subcellular fractionation . A considerable proportion of label was found to be bound to the membranes of presynaptic nerve terminals, as well as to sites inside those terminals .
Preparation Methods
- Desipramine can be synthesized through various routes, but the most common method involves cyclization of 10,11-dihydro-5H-dibenzo[b,f]azepine with N-methylpropan-1-amine.
- Industrial production methods typically utilize efficient synthetic processes to achieve high yields and purity.
Chemical Reactions Analysis
- Desipramine undergoes several reactions, including oxidation, reduction, and substitution.
- Common reagents include oxidizing agents (e.g., chromic acid), reducing agents (e.g., lithium aluminum hydride), and alkylating agents (e.g., methyl iodide).
- Major products include N-methylated derivatives and various substituted forms.
Scientific Research Applications
Chemistry: Desipramine serves as a valuable tool for studying neurotransmitter reuptake mechanisms and receptor interactions.
Biology: Researchers explore its effects on neuronal signaling, neurotransmitter transporters, and cellular responses.
Medicine: Beyond depression, it has been investigated for pain management (e.g., neuropathic pain) and functional dyspepsia.
Industry: Its industrial applications may include pharmaceutical synthesis and drug development.
Comparison with Similar Compounds
- Desipramine’s uniqueness lies in its balanced pharmacological profile, combining NRI activity with tolerable side effects.
- Similar compounds include other TCAs (e.g., imipramine, amitriptyline) and newer antidepressants (e.g., SSRIs, serotonin-norepinephrine reuptake inhibitors).
Properties
CAS No. |
58-28-6 |
---|---|
Molecular Formula |
C18H23ClN2 |
Molecular Weight |
302.8 g/mol |
IUPAC Name |
3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl-methylazanium;chloride |
InChI |
InChI=1S/C18H22N2.ClH/c1-19-13-6-14-20-17-9-4-2-7-15(17)11-12-16-8-3-5-10-18(16)20;/h2-5,7-10,19H,6,11-14H2,1H3;1H |
InChI Key |
XAEWZDYWZHIUCT-UHFFFAOYSA-N |
SMILES |
CNCCCN1C2=CC=CC=C2CCC3=CC=CC=C31.Cl |
Canonical SMILES |
C[NH2+]CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.[Cl-] |
Appearance |
White To Off-White Solid |
58-28-6 | |
Pictograms |
Irritant; Health Hazard |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Related CAS |
50-47-5 (Parent) |
solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) |
Synonyms |
Apo Desipramine Apo-Desipramine Demethylimipramine Desipramine Desipramine Hydrochloride Desmethylimipramine Hydrochloride, Desipramine Norpramin Novo Desipramine Novo-Desipramine Nu Desipramine Nu-Desipramine Pertofran Pertofrane Pertrofran Petylyl PMS Desipramine PMS-Desipramine Ratio Desipramine ratio-Desipramine |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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